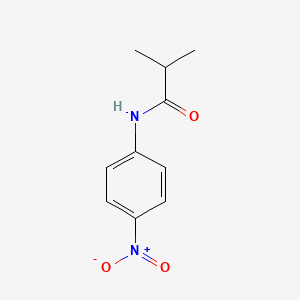

2-methyl-N-(4-nitrophenyl)propanamide

货号:

B1619073

CAS 编号:

7160-11-4

分子量:

208.21 g/mol

InChI 键:

BXRDRYLJKVRXHE-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

2-Methyl-N-(4-nitrophenyl)propanamide (C₁₀H₁₂N₂O₃, MW = 208.21 g/mol) is a secondary amide featuring a nitro-substituted phenyl group and a branched methyl substituent on the propanamide backbone. The compound’s InChIKey (BXRDRYLJKVRXHE-UHFFFAOYSA-N) facilitates precise identification in chemical databases.

属性

CAS 编号 |

7160-11-4 |

|---|---|

分子式 |

C10H12N2O3 |

分子量 |

208.21 g/mol |

IUPAC 名称 |

2-methyl-N-(4-nitrophenyl)propanamide |

InChI |

InChI=1S/C10H12N2O3/c1-7(2)10(13)11-8-3-5-9(6-4-8)12(14)15/h3-7H,1-2H3,(H,11,13) |

InChI 键 |

BXRDRYLJKVRXHE-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

规范 SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

其他CAS编号 |

7160-11-4 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(4-Nitrophenyl)-2,3-diphenylpropanamide

- Structure : Features two phenyl groups on the propanamide backbone and a nitro-substituted aryl amine.

- Key Data: IR peaks at 1662 cm⁻¹ (amide C=O stretch) and 1506 cm⁻¹ (NO₂ asymmetric stretch) . ¹H-NMR signals at 3.02 ppm (CH₂), 7.50 ppm (N–ArH), and 8.07 ppm (NO₂–ArH) .

Flutamide (2-Methyl-N-(3′-trifluoromethyl-4′-nitrophenyl)propanamide)

- Structure : Replaces the 4-nitro group with a 3-trifluoromethyl-4-nitro substitution.

- Key Data :

- Comparison : The trifluoromethyl group enhances metabolic stability but introduces hepatotoxicity risks, unlike the simpler nitro derivative.

Modifications to the Propanamide Backbone

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide

- Structure : Bromine replaces one methyl group on the α-carbon.

- Key Data: Crystal structure confirms a monoclinic lattice (space group P121/c1) with C–H···O hydrogen bonding .

- Comparison: Bromine’s electronegativity and larger atomic radius may alter reactivity (e.g., susceptibility to nucleophilic substitution) and crystal packing compared to the non-halogenated target compound.

3-Chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide

Functional Group Additions

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-[(4-nitrophenyl)sulfonyl]propanamide (Compound 22)

- Structure: Incorporates a sulfonyl group and a chlorobenzoyl-phenoxy moiety.

- Key Data: Yield = 56% (silica gel purification) .

- Comparison : The sulfonyl group introduces strong electron-withdrawing effects, which could stabilize the amide bond against hydrolysis compared to the target compound.

2-Cyano-N-methyl-N-(4-nitrophenyl)propanamide

- Structure: Cyano group replaces a methyl substituent.

- Key Data: The cyano group’s strong electron-withdrawing nature increases acidity of the amide proton, affecting hydrogen-bonding capacity .

- Comparison: Increased polarity from the cyano group may enhance solubility in aqueous media compared to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。